molecular formula C17H25N5O4S B2980196 Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate CAS No. 1105247-42-4

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

Cat. No.: B2980196
CAS No.: 1105247-42-4
M. Wt: 395.48
InChI Key: GIDGERWKYULREX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Piperazine Coupling: The thioether-containing pyridazine is coupled with a piperazine derivative through nucleophilic substitution or other suitable coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-((6-amidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate: Similar structure but lacks the acetamido group.

    Ethyl 4-(4-((6-methylpyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate: Contains a methyl group instead of the acetamido group.

Uniqueness

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate is unique due to the presence of the acetamido group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for the development of targeted therapies.

Properties

IUPAC Name

ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDGERWKYULREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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